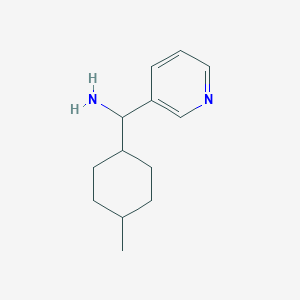
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-甲基环己基)(吡啶-3-基)甲胺是一种化学化合物,分子式为C13H20N2。它以其在研发中的应用而闻名,特别是在制药和化学工业中。该化合物的特征在于存在一个连接到吡啶甲胺结构的甲基环己基基团。
准备方法
合成路线和反应条件
(4-甲基环己基)(吡啶-3-基)甲胺的合成通常涉及4-甲基环己胺与吡啶-3-甲醛的反应。该反应在受控条件下进行,通常在还原剂(如硼氢化钠或氢化铝锂)存在下进行,以促进甲胺键的形成。
工业生产方法
在工业环境中,(4-甲基环己基)(吡啶-3-基)甲胺的生产可能涉及使用与实验室合成中类似的试剂和条件的大规模间歇反应。该工艺针对产率和纯度进行了优化,并对反应参数(如温度、压力和反应时间)进行了仔细控制。
化学反应分析
反应类型
(4-甲基环己基)(吡啶-3-基)甲胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的N-氧化物。
还原: 还原反应可以将吡啶环转化为哌啶衍生物。
取代: 该化合物可以参与亲核取代反应,尤其是在吡啶环上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤代烷或酰氯等试剂可用于取代反应。
主要产物
这些反应形成的主要产物包括N-氧化物、哌啶衍生物和各种取代吡啶化合物。
科学研究应用
(4-甲基环己基)(吡啶-3-基)甲胺在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子的中间体。
生物学: 研究该化合物的潜在生物活性及其与生物靶标的相互作用。
医学: 正在进行研究以探索其作为药物剂的潜力,特别是在开发新药方面。
工业: 它用于开发特种化学品和材料。
作用机制
(4-甲基环己基)(吡啶-3-基)甲胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能充当抑制剂或激活剂,调节这些靶标的活性并影响各种生化途径。需要进行详细的研究以阐明所涉及的确切分子机制和途径。
相似化合物的比较
类似化合物
- (4-甲基环己基)(吡啶-2-基)甲胺
- (4-甲基环己基)(吡啶-4-基)甲胺
- (4-甲基环己基)(吡啶-3-基)乙胺
独特性
(4-甲基环己基)(吡啶-3-基)甲胺由于其独特的结构配置而独一无二,这赋予了它独特的化学和生物学特性
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
(4-methylcyclohexyl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C13H20N2/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12/h2-3,8-11,13H,4-7,14H2,1H3 |
InChI 键 |
JEGFAXXMYLENHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C(C2=CN=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)



![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)

![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)

